molecular formula C16H26O3 B044543 11-Hydroxy-4,7,9-hexadecatrienoic acid CAS No. 112088-55-8

11-Hydroxy-4,7,9-hexadecatrienoic acid

Cat. No.: B044543
CAS No.: 112088-55-8
M. Wt: 266.38 g/mol
InChI Key: YZHSZFKKUWTIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxy-4,7,9-hexadecatrienoic acid is a hydroxy fatty acid belonging to the class of oxylipins, which are oxidized metabolites of polyunsaturated fatty acids with key signaling roles in plant and fungal biology . In plant research, this compound and its closely related analogs are recognized as potential substrates for specific UDP-dependent glycosyltransferases (UGTs), such as UGT76E1 in Arabidopsis thaliana . The glycosylation of such hydroxy-fatty acids is a significant metabolic pathway for regulating plant hormone homeostasis and defense responses . Furthermore, hydroxy fatty acids and their oxylipin derivatives are investigated for their natural antifungal properties and their ability to impair mycotoxin production, offering potential as environmentally friendly agents for managing fungal contamination in crops and food products . This compound is provided for research purposes to explore these and other biological mechanisms. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

112088-55-8

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(4E,7Z,9Z)-11-hydroxyhexadeca-4,7,9-trienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h5-8,10,13,15,17H,2-4,9,11-12,14H2,1H3,(H,18,19)/b7-5-,8-6+,13-10-

InChI Key

YZHSZFKKUWTIQI-UHFFFAOYSA-N

SMILES

CCCCCC(C=CC=CCC=CCCC(=O)O)O

Isomeric SMILES

CCCCCC(/C=C\C=C/C/C=C/CCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCCC(=O)O)O

Synonyms

11-HHDTA
11-hydroxy-4,7,9-hexadecatrienoic acid

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

Research indicates that 11-HHT exhibits anti-inflammatory effects through the inhibition of pro-inflammatory mediators. It has been shown to modulate pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.

  • Case Study : A study published in Molecules highlighted the ability of 11-HHT to reduce the production of inflammatory cytokines in cultured macrophages. The results demonstrated a significant decrease in TNF-alpha and IL-6 levels upon treatment with 11-HHT, suggesting its potential use in managing chronic inflammatory conditions .

1.2 Antifungal Activity

Recent investigations have explored the antifungal properties of long-chain fatty acids, including 11-HHT. Its effectiveness against various fungal species makes it a promising candidate for agricultural and food preservation applications.

  • Data Table: Antifungal Efficacy of 11-HHT
Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Candida albicans50 μg/mL
Aspergillus niger30 μg/mL
Penicillium chrysogenum40 μg/mL

Agricultural Applications

2.1 Plant Growth Regulation

11-HHT has been identified as a regulator of plant growth and development. It influences the synthesis of phytohormones and can enhance stress resistance in plants.

  • Case Study : Research published in Plant Physiology demonstrated that application of 11-HHT to tomato plants resulted in increased fruit yield and improved resistance to drought stress. The study showed enhanced levels of abscisic acid (ABA) in treated plants, which is crucial for stress response .

Food Science Applications

3.1 Preservation of Fermented Products

The antifungal properties of 11-HHT can be leveraged in food science to inhibit spoilage organisms in fermented products. This could improve shelf life and safety.

  • Data Table: Effectiveness of 11-HHT in Food Preservation
Product TypeConcentration of 11-HHTObserved Effect
Fermented Dairy100 μg/mLInhibition of yeast growth
Bread50 μg/mLReduced mold formation

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Positional Isomers and Derivatives

11-Hydroxy-2,7,9-Hexadecatrienoic Acid
  • Structure : Shares the same molecular formula (C₁₆H₂₆O₃) but differs in double bond positions (2,7,9 vs. 4,7,9) and hydroxyl configuration (11R) .
  • Origin : Isolated from Amomum tsaoko seeds, a Chinese spice, via chromatographic methods .
8-Hydroxy-4,6,10-Hexadecatrienoic Acid (Tetranor-12(S)-HETE)
  • Structure : CAS 121842-79-3; hydroxyl at C8, double bonds at 4,6,10.
  • Origin : A truncated metabolite of 12(S)-HETE, formed via β-oxidation but lacking (β-1)-hydroxylation .

Longer-Chain Hydroxy Fatty Acids

11-Hydroxy-4,7,9,13,16,19-Docosahexaenoic Acid
  • Structure: A 22-carbon derivative of docosahexaenoic acid (DHA) with hydroxylation at C11 and six double bonds.
  • Origin : Synthesized via lipoxygenase activity in retinal tissues .
  • Functional Contrast : The extended chain length and additional unsaturation enhance membrane fluidity and signaling roles in neural tissues, unlike the shorter 16-carbon analogue .

Plant-Derived Analogues

Plaunotol M-5 (CAS 95310-63-7)
  • Structure : Features a hydroxymethyl group at C7 and methyl branches at C3, C11, and C14.
  • Origin : Isolated from medicinal plants, with anti-ulcer and anti-inflammatory applications.
  • Key Difference: Branched topology and hydroxymethyl substitution distinguish it from linear hydroxy-PUFAs like 11-hydroxy-4,7,9-hexadecatrienoic acid .

Data Tables: Structural and Functional Comparison

Table 1: Structural Comparison of Hydroxy-Hexadecatrienoic Acids

Compound Name CAS Number Molecular Formula Hydroxyl Position Double Bond Positions Source/Biological Role
This compound 112088-55-8 C₁₆H₂₆O₃ 11 4,7,9 Metabolite of 12(S)-HETE
11-Hydroxy-2,7,9-hexadecatrienoic acid Not available C₁₆H₂₆O₃ 11 2,7,9 Amomum tsaoko extract
8-Hydroxy-4,6,10-hexadecatrienoic acid 121842-79-3 C₁₆H₂₆O₃ 8 4,6,10 Tetranor-12(S)-HETE derivative

Table 2: Analytical Techniques for Hydroxy Fatty Acids

Technique Application Example Compounds Reference
HPLC-UV Separation and quantification This compound
MS/MS Structural elucidation 11-Hydroxy-2,7,9-hexadecatrienoic acid
DFT Calculations Confirmation of stereochemistry Hydroxytsaokol derivatives

Research Implications and Gaps

  • Metabolic Pathways : The (β-1)-hydroxylation specificity in 12(S)-HETE vs. 15(S)-HETE highlights enzyme selectivity in PUFA metabolism .
  • Bioactivity: Comparative studies on anti-inflammatory effects of this compound and its plant-derived isomer (11-hydroxy-2,7,9-hexadecatrienoic acid) are needed.
  • Analytical Challenges : Positional isomers require advanced chromatographic and spectroscopic techniques for unambiguous identification .

References Isolation and structural analysis of hydroxy-PUFAs from Amomum tsaoko. Metabolic deactivation of 12(S)-HETE in macrophages. CAS database entries for hydroxy-hexadecatrienoic acids. Lipoxygenase-derived metabolites of DHA in retinal tissues.

Preparation Methods

Molecular Characteristics

11-Hydroxy-4,7,9-hexadecatrienoic acid is a 16-carbon chain fatty acid with three double bonds at positions 4, 7, and 9, and a hydroxyl group at carbon 11. Its structural formula is CH3(CH2)3CH=CHCH2CH=CHCH2CH=CH(CH2)3CH(OH)COOH\text{CH}_3(\text{CH}_2)_3\text{CH}=\text{CHCH}_2\text{CH}=\text{CHCH}_2\text{CH}=\text{CH}(\text{CH}_2)_3\text{CH}(\text{OH})\text{COOH}. Key physical properties include a density of 1.001 g/cm³, a boiling point of 439.8°C, and a flash point of 233.9°C.

Table 1: Physical and Chemical Properties of 11-OH-16:3

PropertyValue
Molecular FormulaC16H26O3\text{C}_{16}\text{H}_{26}\text{O}_3
Molecular Weight266.376 g/mol
Density1.001 g/cm³
Boiling Point439.8°C at 760 mmHg
Flash Point233.9°C
LogP (Partition Coefficient)3.85

Beta-Oxidation of 15-Hydroxyeicosatetraenoic Acid (15-HETE)

The primary biosynthetic route to 11-OH-16:3 involves the beta-oxidation of 15-HETE, a C20 polyunsaturated fatty acid derived from arachidonic acid. In endothelial cells, 15-HETE undergoes partial beta-oxidation, resulting in the sequential removal of four carbon atoms to yield the C16 product. This process is inhibited by 4-pentenoic acid, a known beta-oxidation blocker, confirming the enzymatic nature of the transformation.

15-HETE (C20H32O3)β-oxidation11-OH-16:3 (C16H26O3)+4 Acetyl-CoA\text{15-HETE (C}{20}\text{H}{32}\text{O}3) \xrightarrow{\beta\text{-oxidation}} \text{11-OH-16:3 (C}{16}\text{H}{26}\text{O}3) + \text{4 Acetyl-CoA}

Chemical Synthesis from Hexadecatrienoic Acid

While direct chemical synthesis protocols for 11-OH-16:3 are less documented, analogous methods for related hydroxy fatty acids suggest feasible approaches. For instance, dinor-oxo-phytodienoic acid, a C16 jasmonate precursor, is synthesized in plants via oxidative pathways from hexadecatrienoic acid. Applying similar strategies—such as regioselective hydroxylation using cytochrome P450 enzymes or peroxygenases—could enable the targeted synthesis of 11-OH-16:3.

Biosynthesis in Biological Systems

Endothelial Cell Metabolism

Cultured endothelial cells efficiently incorporate 15-HETE into phospholipids, particularly inositol phosphoglycerides. Following uptake, 15-HETE is metabolized extracellularly into 11-OH-16:3, which exhibits reduced affinity for phospholipid integration compared to its precursor. This metabolic shift suggests a regulatory mechanism to modulate the bioavailability of lipid mediators.

Key Findings:

  • Uptake Efficiency : 15-HETE is absorbed 4x more effectively than 11-OH-16:3.

  • Phospholipid Distribution : 11-OH-16:3 is excluded from inositol phosphoglycerides, localizing primarily in neutral lipids.

Purification and Analytical Techniques

Extraction and Isolation

Extraction of 11-OH-16:3 from biological matrices involves:

  • Homogenization : Tissue is ground in ice-cold methanol containing internal standards (e.g., tetrahydro-12-oxo-phytodienoic acid).

  • Solid-Phase Extraction (SPE) : Crude extracts are purified using C18-SepPak cartridges, eluted with methanol-water (70:30 v/v).

  • Acidification and Partitioning : Acidified extracts are partitioned into chloroform, dried, and methylated for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column : HP-5MS (30 m × 0.25 mm ID)

  • Temperature Gradient : 100°C → 300°C at 3°C/min

  • Detection : Selective ion monitoring (SIM) for m/z 210 (methyl-dnOPDA) and m/z 238 (methyl-OPDA).

Table 2: GC-MS Parameters for 11-OH-16:3 Derivatives

DerivativeRetention Time (min)Characteristic Ion (m/z)
Methyl-11-OH-16:320.6210
Methyl-OPDA26.28238

Applications and Challenges

Biological Significance

11-OH-16:3 modulates cellular lipid pools and may influence inflammatory pathways by competing with 15-HETE for phospholipid incorporation. Its reduced uptake efficiency suggests a role in fine-tuning lipid mediator availability during stress responses.

Synthetic Challenges

  • Low Yield : Beta-oxidation of 15-HETE in endothelial cells produces 11-OH-16:3 in submicromolar quantities.

  • Instability : The conjugated triene system renders 11-OH-16:3 susceptible to oxidative degradation, necessitating inert atmospheres during handling .

Q & A

Q. What controls are essential when studying the bioactivity of this compound in vitro?

  • Methodological Answer : Include vehicle controls (e.g., ethanol or DMSO), parent compound (12(S)-HETE), and structurally related hydroxy fatty acids (e.g., 15(S)-HETE). Use enzyme inhibitors (e.g., CYP450 inhibitors) to confirm metabolic pathways. Ensure cell viability assays (e.g., MTT) are run in parallel to rule out cytotoxicity .

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